[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
The compound [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule. It belongs to the class of compounds known as sterols, which are a subgroup of steroids. Sterols are essential components of cell membranes in plants, animals, and fungi, and they play a crucial role in maintaining cell structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and yield. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Stigmast-5-ene, 3-methoxy-: A sterol with a similar structure but different functional groups.
Stigmasteryl methyl ether: Another sterol with a similar core structure but different substituents.
β-Sitosterol methyl ether: A sterol with a similar structure and biological activity.
Uniqueness
The uniqueness of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it valuable for various scientific and industrial applications .
Properties
CAS No. |
51297-12-2 |
---|---|
Molecular Formula |
C31H50O2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h8,11,20-21,25-29H,9-10,12-19H2,1-7H3/b23-8-/t21-,25+,26+,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
UKVGAWCNOIELAQ-VXFIQSPPSA-N |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)\C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Origin of Product |
United States |
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